

Replicating Published Findings on Thieno[2,3-d]pyrimidine Compounds: A Comparative Guide

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Compound of Interest

4-(4-(5,5-Dimethyl-4,5Compound Name: dihydrothiazol-2-yl)piperazin-1yl)-6-propylthieno[2,3-d]pyrimidine

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of published findings on thieno[2,3-d]pyrimidine compounds. It is designed to facilitate the replication and extension of key experiments by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

The thieno[2,3-d]pyrimidine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have shown significant potential as anticancer, anti-inflammatory, and antimicrobial agents. A substantial body of research has focused on their role as kinase inhibitors, particularly targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and FMS-like Tyrosine Kinase 3 (FLT3). This guide synthesizes published data to offer a clear and actionable resource for researchers in the field.

Comparative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various thieno[2,3-d]pyrimidine derivatives as reported in the scientific literature. This data provides a quantitative basis for comparing the potency and selectivity of different compounds.



Table 1: In Vitro Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50, μΜ)

Compound ID	HCT-116 (Colon)	HepG2 (Liver)	MCF-7 (Breast)	PC3 (Prostate)	Reference
Compound 17f	2.80 ± 0.16	4.10 ± 0.45	-	-	[1]
Compound 8b	-	8.24	-	16.35	[2]
Sorafenib (Reference)	-	-	-	-	[1]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives (IC50, nM)

Compound ID	VEGFR-2	FLT3	Reference
Compound 21e	21	-	[3]
Compound 17f	230 ± 30	-	[1]
Compound 8b	73	-	[2]
Compound 34f	-	4 (ITD), 1 (D835Y)	[4]
Sorafenib (Reference)	230 ± 40	-	[1]

Detailed Experimental Protocols

To aid in the replication of these findings, detailed protocols for key experiments are provided below. These are based on methodologies described in the cited literature.

Synthesis of the Thieno[2,3-d]pyrimidine Core via Gewald Reaction

The Gewald reaction is a common and efficient method for synthesizing the 2-aminothiophene core, which is a key intermediate for the thieno[2,3-d]pyrimidine scaffold.



Materials:

- · An appropriate ketone or aldehyde
- An active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate)
- Elemental sulfur
- A base (e.g., morpholine, triethylamine, or sodium ethoxide)
- A solvent (e.g., ethanol, methanol, or dimethylformamide)

Procedure:

- To a solution of the ketone/aldehyde and the active methylene nitrile in the chosen solvent, add the base catalyst.
- Stir the mixture at room temperature for a specified time to allow for Knoevenagel condensation.
- Add elemental sulfur to the reaction mixture.
- Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture and pour it into ice-cold water.
- The precipitated solid, the 2-aminothiophene derivative, is collected by filtration, washed with water, and dried.
- This intermediate can then be cyclized with various reagents, such as formamide, formic acid, or urea, to form the thieno[2,3-d]pyrimidine ring system.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:



- 96-well cell culture plates
- Cancer cell lines of interest
- Complete cell culture medium
- Thieno[2,3-d]pyrimidine compounds to be tested (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in sterile PBS)[5]
- Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.
- MTT Addition: After the incubation period, add 10-20 μL of the MTT solution to each well and incubate for another 2-4 hours.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium containing MTT. Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[5]



 Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of the compounds against specific kinase targets. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant kinase (e.g., EGFR, VEGFR-2, FLT3)
- · Kinase-specific substrate
- ATP
- Test compounds
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- White opaque 96-well or 384-well plates

Procedure:

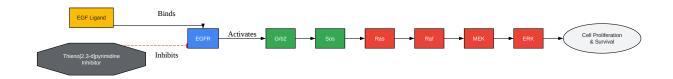
- Kinase Reaction Setup: In each well of the plate, set up the kinase reaction by adding the kinase, its specific substrate, and the test compound at various concentrations.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 μL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Termination of Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.



- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
- Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

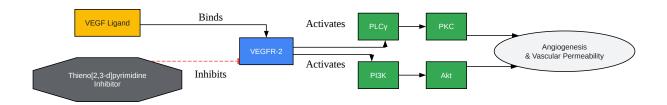
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by thieno[2,3-d]pyrimidine compounds and a typical experimental workflow for their evaluation.



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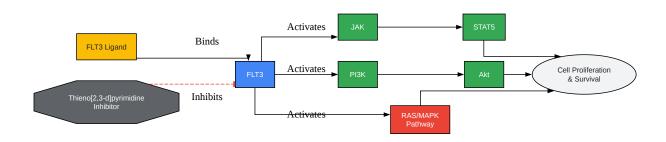
Caption: EGFR Signaling Pathway Inhibition.





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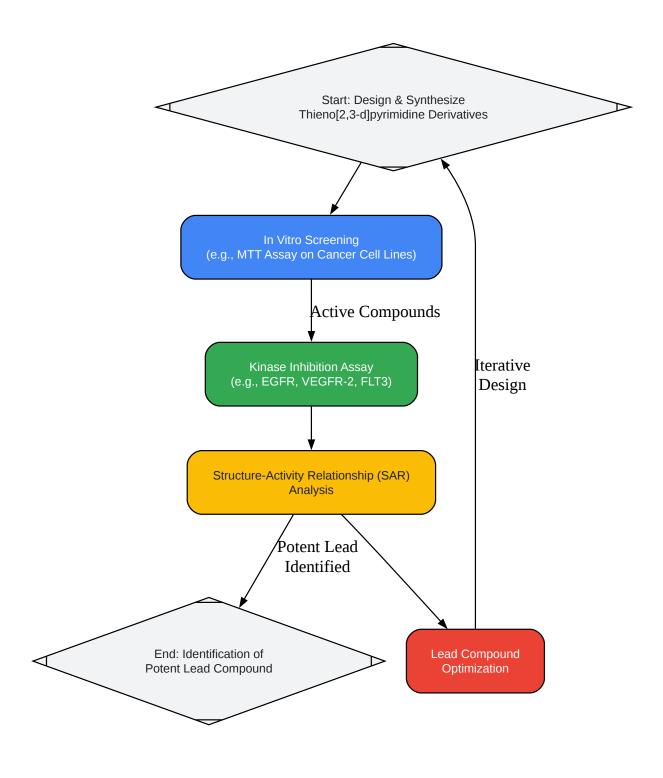
Caption: VEGFR-2 Signaling Pathway Inhibition.



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Caption: FLT3 Signaling Pathway Inhibition.





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Caption: Drug Discovery Workflow.



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